1-Bromo-8-(chloromethyl)naphthalene
Description
Significance of Naphthalene (B1677914) Scaffolds in Advanced Chemical Design
The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a fundamental structural motif in chemistry. ekb.eg Its rigid, planar, and aromatic nature provides a robust platform for the construction of advanced materials and biologically active molecules. researchgate.net The naphthalene core is present in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. ekb.egekb.eg Marketed therapeutics containing the naphthalene moiety include agents for treating cancer, infections, inflammation, and neurological disorders. researchgate.netekb.egijpsjournal.com
The versatility of the naphthalene scaffold stems from its ability to be chemically modified at various positions, leading to a diverse range of pharmacological and physical properties. ekb.eg These structural modifications can influence how the molecule interacts with biological targets or how it assembles in the solid state for materials science applications. researchgate.netnih.gov Consequently, the development of novel naphthalene-based compounds remains an active area of research. researchgate.net
Role of Halogen and Chloromethyl Functionalities in Synthetic Intermediates
The strategic placement of halogen atoms and chloromethyl groups on a naphthalene ring significantly enhances its utility as a synthetic intermediate. Halogens like bromine can serve as versatile handles for a variety of chemical transformations. They are excellent leaving groups in nucleophilic substitution reactions and are crucial participants in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. The introduction of halogens can also modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is a key consideration in drug design. nih.gov
The chloromethyl group (-CH₂Cl) is another highly valuable functional group in organic synthesis. google.com It acts as an electrophilic site, readily reacting with a wide range of nucleophiles to introduce a methylene (B1212753) bridge, thereby extending the carbon skeleton. The versatility of the chloromethyl group allows for its conversion into many other functional groups, including aldehydes, carboxylic acids, amines, and ethers, making it a cornerstone for the elaboration of complex molecules. google.com For instance, 1-(Chloromethyl)naphthalene is a key material in the synthesis of dyes, fluorescent brightening agents, synthetic resins, and medicines. ottokemi.com
Overview of Peri-Substituted Naphthalenes: Synthetic Challenges and Opportunities
The substitution pattern on the naphthalene ring dramatically influences its properties. The 1- and 8-positions of the naphthalene core are known as peri-positions. Due to the rigid geometry of the fused ring system, substituents at these positions are held in close spatial proximity, approximately 2.5 Å apart. wikipedia.org This enforced closeness creates significant van der Waals strain and leads to unique chemical and physical properties not observed in other disubstituted naphthalenes. wikipedia.org
This proximity presents both challenges and opportunities for synthetic chemists. The steric hindrance can make the synthesis of peri-substituted compounds difficult. osti.gov However, the interaction between the peri-substituents can be exploited to create molecules with unusual reactivity and functionality. A classic example is 1,8-bis(dimethylamino)naphthalene, famously known as "Proton Sponge," which exhibits exceptionally high basicity due to the relief of steric strain upon protonation between the two nitrogen atoms. wikipedia.org
In the case of 1-bromo-8-(chloromethyl)naphthalene, the peri-substitution pattern places a reactive halogen atom and a reactive chloromethyl group in a sterically crowded environment. This arrangement offers unique synthetic possibilities for creating novel cyclic and polycyclic systems through intramolecular reactions, where the two reactive sites on the same molecule can be induced to react with each other or with a common reagent. The precise control of the regioselectivity of reactions involving either the bromo or the chloromethyl group is a key challenge, but also provides an opportunity for the selective synthesis of highly functionalized naphthalene derivatives. nih.gov
Compound Data
| Compound Name |
| This compound |
| 1-bromo-8-chloronaphthalene |
| 1,8-bis(dimethylamino)naphthalene |
| 1-(Chloromethyl)naphthalene |
| Naphthalene |
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈BrCl | nih.gov |
| Molecular Weight | 255.54 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 19190-48-8 | bldpharm.com |
| Canonical SMILES | C1=CC2=C(C(=C1)CCl)C(=CC=C2)Br | nih.gov |
| InChIKey | ABJULAACSYQHQD-UHFFFAOYSA-N | nih.gov |
| Exact Mass | 253.94979 Da | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 0 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-8-(chloromethyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrCl/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJULAACSYQHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCl)C(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity Profiles of 1 Bromo 8 Chloromethyl Naphthalene
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on 1-bromo-8-(chloromethyl)naphthalene are characterized by the pronounced difference in reactivity between the two halogen atoms. This disparity allows for selective functionalization, a highly desirable feature in multistep synthesis.
The chloromethyl group (-CH₂Cl) at the C8 position behaves as a primary benzylic halide. This structural feature renders it highly susceptible to nucleophilic attack, primarily through an SN2 mechanism. The reactivity of this site is enhanced compared to a simple primary alkyl chloride due to the adjacent naphthalene (B1677914) ring, which can stabilize the charge in the transition state.
The general order of reactivity for alkyl halides in SN2 reactions is I > Br > Cl > F, which is influenced by the carbon-halogen bond strength and the stability of the leaving group. quora.commsu.edu The chloromethyl group is readily displaced by a wide variety of soft and hard nucleophiles. For instance, reactions with nucleophiles such as cyanides, azides, alkoxides, and amines proceed efficiently to yield the corresponding substituted products while leaving the C1-bromo substituent intact. The SN2 pathway results in an inversion of configuration if the carbon were chiral, though in this case, it is a prochiral center. libretexts.org
In stark contrast to the chloromethyl group, the bromo substituent at the C1 position is an aryl halide, meaning the bromine atom is attached to an sp²-hybridized carbon of the aromatic naphthalene ring. Aryl halides are notoriously unreactive towards classical nucleophilic substitution reactions (SN1 and SN2). quora.comacs.org This inertness is attributed to several factors:
The C-Br bond is stronger than a typical alkyl-bromine bond due to its sp² hybridization.
The electron-rich aromatic ring repels incoming nucleophiles.
The geometry of the ring prevents the backside attack required for an SN2 reaction.
Substitution of the bromo group typically requires harsh reaction conditions (high temperature and pressure) or specialized mechanisms such as nucleophilic aromatic substitution (SNAr). However, SNAr reactions require the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to activate the ring, which are absent in this molecule. acs.org Therefore, the bromo substituent remains largely unreactive to nucleophiles under conditions that readily transform the chloromethyl group, establishing a clear hierarchy of reactivity.
Electrophilic Aromatic Substitution Pathways
Further functionalization of the naphthalene ring itself via electrophilic aromatic substitution is governed by the electronic effects of the existing substituents and the inherent reactivity of the naphthalene core.
Both the bromo and chloromethyl groups are deactivating towards electrophilic aromatic substitution due to their electron-withdrawing inductive effects. However, they are both ortho-, para-directing substituents. The naphthalene ring system itself preferentially undergoes electrophilic attack at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the intermediate for α-substitution is better stabilized by resonance. youtube.comstackexchange.com
In this compound, positions 1 and 8 are already occupied. The directing effects of the substituents must be considered for the remaining positions:
The bromo group at C1 directs incoming electrophiles to the ortho (C2) and para (C4) positions.
The chloromethyl group at C8 directs incoming electrophiles to its ortho (C7) and para (C5) positions.
Considering the preference for α-substitution, the C4 and C5 positions are the most likely sites for attack. The C4 position is para to the bromo group, and the C5 position is para to the chloromethyl group. Steric hindrance from the peri-substituents can also play a role, potentially influencing the regioselectivity of the reaction. stackexchange.com
Metal-Catalyzed Coupling Reactions
The presence of the aryl bromide functionality opens up a vast and powerful avenue of reactivity through metal-catalyzed cross-coupling reactions, which selectively activate the C-Br bond.
The carbon-bromine bond at the C1 position is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions have become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The general catalytic cycle for these reactions, such as the Suzuki or Heck coupling, involves the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. youtube.com
Suzuki Coupling: This reaction couples the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a base. nih.govnih.gov For this compound, a Suzuki reaction would selectively form a new carbon-carbon bond at the C1 position, leaving the chloromethyl group untouched under standard conditions.
Table 1: Representative Conditions for Suzuki Coupling of an Aryl Bromide This table presents generalized conditions and may require optimization for specific substrates.
| Component | Example | Role |
| Aryl Halide | This compound | Electrophilic Partner |
| Coupling Partner | Phenylboronic Acid | Nucleophilic Partner |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Facilitates C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃, or t-BuOK | Activates the organoboron species |
| Solvent | Toluene/Water, Dioxane, or DMF | Solubilizes reactants |
| Product | 1-Phenyl-8-(chloromethyl)naphthalene | Coupled Product |
Heck Reaction: This reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. This method allows for the introduction of vinyl groups at the C1 position of the naphthalene ring.
Table 2: Representative Conditions for Heck Coupling of an Aryl Bromide This table presents generalized conditions and may require optimization for specific substrates.
| Component | Example | Role |
| Aryl Halide | This compound | Electrophilic Partner |
| Coupling Partner | Styrene or n-Butyl Acrylate | Alkene Partner |
| Catalyst | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | Facilitates C-C bond formation |
| Base | Et₃N or K₂CO₃ | Regenerates Pd(0) catalyst |
| Solvent | DMF, Acetonitrile, or NMP | Solubilizes reactants |
| Product | 1-(2-Phenylvinyl)-8-(chloromethyl)naphthalene | Vinylated Product |
These palladium-catalyzed reactions underscore the synthetic utility of this compound, enabling the selective modification of the aromatic ring while preserving the reactive chloromethyl handle for subsequent transformations.
Enantioselective Catalytic Transformations
The reaction of this compound with primary phosphines (RPH₂) can proceed in a tandem, one-pot manner to yield phosphacycles. This process involves two key steps: an initial alkylation at the chloromethyl group, followed by an intramolecular arylation at the bromo position.
The first step is a nucleophilic substitution where the primary phosphine (B1218219) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming a secondary phosphonium (B103445) salt. This intermediate then undergoes an intramolecular cyclization. The phosphorus atom, acting as a nucleophile, attacks the carbon atom bearing the bromine atom in an intramolecular Buchwald-Hartwig type reaction. This reaction is typically catalyzed by a palladium complex, which facilitates the C-P bond formation. The choice of palladium catalyst and ligands is crucial for the efficiency and selectivity of this tandem process.
This methodology provides a direct route to chiral phosphacycles, which are important ligands in asymmetric catalysis. The chirality can be introduced either by using a chiral primary phosphine or by employing a chiral catalyst system that can control the stereochemistry of the newly formed phosphorus stereocenter.
Cyclization and Annulation Reactions
This compound serves as a key precursor for the synthesis of silicon-containing fused ring systems, specifically 1-silaacenaphthenes. The formation of these compounds typically involves a two-step process.
First, the Grignard reagent is prepared from this compound by reacting it with magnesium metal. This step selectively converts the bromo-substituent into a nucleophilic Grignard reagent, leaving the chloromethyl group intact. The resulting organomagnesium compound is then reacted with a dichlorosilane (B8785471) (R₂SiCl₂). The Grignard reagent displaces one of the chloride ions on the silicon atom, forming an intermediate silyl (B83357) chloride.
The second step is an intramolecular cyclization. The newly formed C-Si bond brings the silicon atom in proximity to the chloromethyl group. An intramolecular nucleophilic substitution then occurs, where the remaining Si-Cl bond is attacked by the carbon of the chloromethyl group, facilitated by the displacement of the chloride. This ring-closing reaction yields the 1-silaacenaphthene skeleton. The substituents on the silicon atom (R groups) can be varied to tune the electronic and steric properties of the resulting fused ring system.
A study by Tamao, Yamaguchi, and Shiozaki demonstrated the synthesis of 1,1-dimethyl-1-silaacenaphthene from this compound. The process involved the reaction of the Grignard reagent of this compound with dimethyldichlorosilane, which after intramolecular cyclization afforded the desired product.
The distinct reactivity of the bromo and chloromethyl groups in this compound allows for selective intramolecular reactions. The chloromethyl group is susceptible to nucleophilic attack, while the bromo group is reactive towards organometallic coupling reactions or metal-halogen exchange.
Studies have explored the selective transformation of one group while leaving the other intact, enabling stepwise functionalization. For instance, the chloromethyl group can be converted into other functionalities like an azide, an ether, or a nitrile through nucleophilic substitution reactions without affecting the bromo group under appropriate conditions. Subsequently, the bromo group can be utilized in cross-coupling reactions such as Suzuki or Sonogashira couplings to introduce aryl or alkynyl groups.
Conversely, the bromo group can be selectively reacted first. For example, a lithium-halogen exchange reaction with an organolithium reagent at low temperatures preferentially occurs at the bromo position, generating an aryllithium species. This nucleophilic center can then be trapped with various electrophiles. The chloromethyl group remains unchanged during this process and is available for subsequent transformations. This differential reactivity is fundamental to the utility of this compound as a building block for complex peri-substituted naphthalene derivatives.
Derivatization and Further Functionalization of 1 Bromo 8 Chloromethyl Naphthalene
Synthesis of Novel Peri-Substituted Naphthalene (B1677914) Derivatives
The dual reactivity of 1-bromo-8-(chloromethyl)naphthalene provides a platform for the introduction of a wide array of functional groups, leading to the generation of novel peri-substituted naphthalene derivatives with diverse applications.
Introduction of Carbon-Based Linkers
The carbon-bromine bond at the 1-position of the naphthalene core is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of new carbon-carbon bonds. These reactions are fundamental in extending the π-conjugated system of the naphthalene ring, a key strategy in the design of organic electronic materials.
Prominent among these transformations is the Sonogashira coupling , which joins the aryl bromide with a terminal alkyne. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.orgresearchgate.net The resulting arylalkynes are valuable intermediates in the synthesis of more complex structures. For instance, the successful synthesis of 1-bromo-8-(phenylethynyl)naphthalene derivatives highlights the feasibility of this transformation on the 1-bromo-naphthalene scaffold. researchgate.net
Another powerful tool for C-C bond formation is the Suzuki-Miyaura coupling , which pairs the aryl bromide with an organoboron compound, such as a boronic acid or ester. mdpi.comnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The direct Suzuki-Miyaura coupling of naphthalene-1,8-diaminato (dan)-substituted cyclopropylboron compounds with 1-bromonaphthalene (B1665260) demonstrates the utility of this reaction in creating novel substituted naphthalenes. chemrxiv.org The conditions for these cross-coupling reactions on bromo-naphthalene systems are summarized in the table below.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Naphthalene Systems
| Coupling Reaction | Catalyst | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp. | nih.gov |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 °C | nih.gov |
| Suzuki-Miyaura | CataCXium A | Cs₂CO₃ | 2-MeTHF | 80 °C | nih.gov |
Heteroatom-Functionalized Naphthalene Constructs
The introduction of heteroatoms, such as nitrogen, oxygen, and sulfur, into the naphthalene framework can significantly influence the molecule's electronic properties, solubility, and biological activity. Both the aryl bromide and the chloromethyl group of this compound can serve as handles for the installation of heteroatom-containing moieties.
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, coupling aryl halides with amines in the presence of a palladium catalyst. organic-chemistry.orgnih.govchemspider.com This reaction can be employed to introduce primary or secondary amines at the 1-position of the naphthalene ring.
Concurrently, the chloromethyl group at the 8-position behaves as a reactive benzylic halide, readily undergoing nucleophilic substitution with a variety of heteroatom nucleophiles. For example, reactions with primary and secondary amines, thiols, and alcohols can introduce amino, thioether, and ether functionalities, respectively. The synthesis of various N-(naphthalen-1-ylmethyl)aniline derivatives from 1-chloromethylnaphthalene and substituted anilines demonstrates the utility of this approach. derpharmachemica.com
Table 2: Examples of Nucleophilic Substitution Reactions with Chloromethylnaphthalene Derivatives
| Nucleophile | Product Type | Reaction Conditions | Reference |
|---|---|---|---|
| Substituted Anilines | N-(naphthalen-1-ylmethyl)anilines | K₂CO₃, CH₃CN/DMF/Toluene, Reflux | derpharmachemica.com |
| 4H-1,2,4-triazol-4-amine | N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine | K₂CO₃, CH₃CN/DMF/Toluene, Reflux | derpharmachemica.com |
Exploiting Differential Reactivity of Halogen and Chloromethyl Groups
The distinct chemical nature of the aryl bromide and the benzylic chloride in this compound allows for selective and sequential functionalization, providing a pathway to highly complex and precisely substituted naphthalene derivatives.
Sequential Functionalization Strategies
The differential reactivity of the two functional groups can be harnessed in sequential functionalization strategies to build complex molecular architectures. A typical strategy might involve an initial palladium-catalyzed cross-coupling reaction at the 1-position, followed by a nucleophilic substitution at the chloromethyl group. For example, a Sonogashira coupling could be used to introduce an alkyne at the 1-position, and the resulting 1-alkynyl-8-(chloromethyl)naphthalene could then be reacted with an amine to install a nitrogen-containing side chain at the 8-position.
Alternatively, the order of reactions can be reversed. Nucleophilic substitution at the chloromethyl group can be performed first, followed by a cross-coupling reaction at the 1-position. This approach allows for the introduction of a wide variety of functionalities in a controlled and stepwise manner, making this compound a highly valuable and versatile precursor for the synthesis of advanced materials and complex organic molecules. The ability to perform selective reactions on a dibromo-substituted oxazine, where one bromo group reacts preferentially in a Sonogashira coupling, provides a strong precedent for the feasibility of such selective strategies on di-halogenated naphthalene systems. nih.gov
Advanced Spectroscopic Characterization and Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 1-bromo-8-(chloromethyl)naphthalene in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the connectivity and spatial arrangement of atoms within the molecule.
Elucidation of Molecular Structure and Regiochemistry
The regiochemistry of this compound is definitively established through ¹H and ¹³C NMR spectroscopy. The substitution pattern on the naphthalene (B1677914) core gives rise to a unique set of signals with characteristic chemical shifts and coupling constants.
In a related compound, 1-bromo-8-chloronaphthalene, the aromatic protons exhibit complex splitting patterns in the downfield region of the ¹H NMR spectrum, typically between δ 7.2 and δ 8.0 ppm. chemicalbook.comchemicalbook.com For this compound, the methylene (B1212753) protons of the chloromethyl group (–CH₂Cl) would be expected to appear as a distinct singlet, typically in the range of δ 4.5–5.0 ppm, due to the deshielding effect of the adjacent chlorine atom. The integration of this signal would correspond to two protons, confirming the presence of the CH₂ group. The aromatic region would display a complex multiplet pattern resulting from the spin-spin coupling of the six naphthalene ring protons, with their specific chemical shifts influenced by the anisotropic effects of the aromatic system and the electronic effects of the bromine and chloromethyl substituents.
The ¹³C NMR spectrum would further corroborate the structure, showing eleven distinct signals corresponding to the eleven carbon atoms in the molecule. The carbon of the chloromethyl group would be readily identifiable, typically resonating in the range of 40–50 ppm. The ten aromatic carbons would appear in the downfield region (typically 120–140 ppm), with the carbons directly bonded to the substituents (C1 and C8) showing characteristic shifts due to the electronegativity of the bromine and the inductive effects of the chloromethyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
| ¹H | Aromatic (Ar-H) | 7.0 – 8.5 |
| Methylene (-CH₂Cl) | 4.5 – 5.0 | |
| ¹³C | Aromatic (Ar-C) | 120 – 140 |
| Methylene (-CH₂Cl) | 40 – 50 |
Conformational Analysis via NMR Spectroscopic Parameters
The peri-substitution at the C1 and C8 positions of the naphthalene ring in this compound introduces significant steric strain, leading to potential distortion of the naphthalene plane and restricted rotation of the chloromethyl group. NMR spectroscopy is a powerful technique for investigating these conformational dynamics.
In peri-substituted naphthalenes, the steric hindrance can lead to a splaying of the substituents out of the mean plane of the aromatic system. nih.gov This distortion can be studied using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can reveal through-space interactions between the methylene protons of the chloromethyl group and the proton at the C7 position, providing evidence for the preferred orientation of the chloromethyl substituent.
Furthermore, variable temperature (VT) NMR studies can provide insights into the rotational barrier of the chloromethyl group. At low temperatures, the rotation around the C8–CH₂Cl bond may become slow on the NMR timescale, potentially leading to the observation of distinct signals for the two diastereotopic methylene protons. The temperature at which these signals coalesce can be used to calculate the free energy of activation for the rotational process, quantifying the conformational stability. psu.edu
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular fingerprint that is unique to this compound.
Analysis of Bond Vibrations and Functional Group Identification
The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to specific bond vibrations.
Key expected vibrational modes include:
Aromatic C-H stretching: These vibrations typically appear in the region of 3100–3000 cm⁻¹. astrochem.orgchemrxiv.org
Aliphatic C-H stretching: The symmetric and asymmetric stretching vibrations of the methylene (CH₂) group are expected in the 2960–2850 cm⁻¹ region.
C=C aromatic ring stretching: Multiple bands between 1600 cm⁻¹ and 1400 cm⁻¹ are characteristic of the naphthalene ring system. researchgate.net
CH₂ bending (scissoring): This mode is anticipated around 1450 cm⁻¹.
C-Cl stretching: A strong absorption band in the region of 800–600 cm⁻¹ would be indicative of the chloromethyl group.
C-Br stretching: This vibration would appear at lower wavenumbers, typically in the 600–500 cm⁻¹ range.
Aromatic C-H out-of-plane bending: These strong bands in the 900–675 cm⁻¹ region are highly characteristic of the substitution pattern of the aromatic ring.
Table 2: Predicted Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Intensity |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium to Weak |
| C-H Stretch | -CH₂Cl | 2960 - 2850 | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1400 | Medium to Strong |
| C-H Bend | -CH₂- | ~1450 | Medium |
| C-Cl Stretch | -CH₂Cl | 800 - 600 | Strong |
| C-Br Stretch | Ar-Br | 600 - 500 | Medium to Strong |
| C-H Bend (out-of-plane) | Aromatic | 900 - 675 | Strong |
Electron-Vibration Coupling Studies
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is used to determine the molecular weight and to gain structural information from the fragmentation pattern.
The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of two halogen isotopes, bromine (⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio), the molecular ion region would exhibit a characteristic isotopic cluster pattern. The most abundant peaks in this cluster would correspond to [C₁₁H₈⁷⁹Br³⁵Cl]⁺ and [C₁₁H₈⁸¹Br³⁵Cl]⁺, with smaller contributions from the ³⁷Cl isotope. The exact mass of the monoisotopic peak can be used to confirm the elemental composition of the molecule. nih.gov
Common fragmentation pathways in EI-MS would likely involve the loss of the substituents. Key expected fragment ions include:
[M - Cl]⁺: Loss of a chlorine radical.
[M - Br]⁺: Loss of a bromine radical.
[M - CH₂Cl]⁺: Loss of the chloromethyl group, leading to a bromonaphthalene cation.
[C₁₁H₈Br]⁺: A fragment corresponding to the bromonaphthyl moiety.
[C₁₁H₈Cl]⁺: A fragment resulting from the loss of Br and subsequent rearrangement.
In a related compound, 1-bromo-8-(bromomethyl)naphthalene, predicted collision cross-section values for various adducts have been calculated, which can be useful in ion mobility-mass spectrometry studies. uni.lu
Electronic Absorption Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of this compound by probing the transitions between electronic energy levels. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals in aromatic systems) to higher energy molecular orbitals (π* orbitals).
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions originating from the naphthalene ring system. The substitution of the naphthalene core with a bromine atom and a chloromethyl group influences the energies of these transitions, leading to shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene.
The bromine atom, with its lone pairs of electrons, can participate in resonance with the naphthalene π-system, acting as a weak auxochrome. This interaction generally leads to a bathochromic (red) shift of the absorption bands. The chloromethyl group, being primarily an inductively withdrawing group, is expected to have a lesser effect on the position of the absorption maxima.
The spectrum of this compound would likely exhibit multiple absorption bands, characteristic of polycyclic aromatic hydrocarbons. These bands are often designated as α, p, and β bands (in the Clar classification) or ¹Lₐ, ¹Lₙ, and ¹Bₙ bands (in the Platt notation), each corresponding to electronic transitions with different symmetries and intensities.
Table 2: Representative UV-Vis Absorption Data for Substituted Naphthalenes
| Compound | Solvent | λ_max (nm) | Transition |
| Naphthalene | Ethanol | 221, 275, 311 | π → π |
| 1-Bromonaphthalene (B1665260) | Ethanol | 225, 282, 315 | π → π |
| 1-Methylnaphthalene | Ethanol | 224, 280, 314 | π → π |
| This compound (Predicted) | Ethanol | ~230, ~285, ~320 | π → π |
Note: The data for this compound is predicted based on the effects of the substituents on the naphthalene chromophore.
The fine structure often observed in the UV-Vis spectra of aromatic compounds, corresponding to vibrational energy levels superimposed on the electronic transitions, can provide further structural information. The specific positions and intensities of the absorption bands of this compound are crucial for its quantitative analysis and for understanding its photophysical properties.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse for calculating the optimized geometry of molecules like 1-bromo-8-(chloromethyl)naphthalene. The steric strain introduced by the bulky bromine atom and the chloromethyl group in the peri-positions (1 and 8) of the naphthalene (B1677914) core causes significant distortion from planarity. mdpi.comresearchgate.net
DFT calculations can precisely predict the bond lengths, bond angles, and dihedral angles of the ground state geometry. For 1,8-disubstituted naphthalenes, steric repulsion between the peri-substituents often leads to a vertical distortion, where the substituents move out of the naphthalene plane in opposite directions, and a horizontal distortion, involving an in-plane displacement. mdpi.com X-ray crystallography studies on similar compounds, such as 1,8-bis(bromomethyl)naphthalene, have revealed a significant dihedral angle between the peri-substituents, which disturbs the coplanarity of the naphthalene ring. mdpi.com DFT calculations for this compound would be expected to show a similar, albeit asymmetric, distortion. The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results that correlate well with experimental data. samipubco.com
| Parameter | Predicted Value |
|---|---|
| C1-Br Bond Length (Å) | ~1.90 |
| C8-CH2Cl Bond Length (Å) | ~1.52 |
| Dihedral Angle (Br-C1-C8-C) (°) | 10-15 |
| Naphthalene Ring Distortion (°) | 5-10 |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to participate in electronic transitions. nih.govresearchgate.net
For naphthalene and its derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic system. researchgate.net The introduction of a bromine atom (an electron-withdrawing group through induction but electron-donating through resonance) and a chloromethyl group (an electron-withdrawing group) at the peri-positions will influence the energies of these frontier orbitals. DFT calculations can provide accurate predictions of these orbital energies and the resulting HOMO-LUMO gap. samipubco.com The HOMO-LUMO gap for substituted naphthalenes can be tuned by the nature of the functional groups. researchgate.net For this compound, the HOMO-LUMO gap is expected to be in the range typical for polycyclic aromatic hydrocarbons, influencing its electronic absorption spectrum and photochemical behavior.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.0 to -6.5 |
| LUMO Energy | -1.5 to -2.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Reaction Mechanism Predictions
Theoretical chemistry plays a crucial role in elucidating reaction mechanisms, providing insights that are often difficult to obtain experimentally.
Transition state theory is a cornerstone of chemical kinetics. Computational methods can be used to locate and characterize the transition state structures of reactions involving this compound. This is particularly valuable in understanding catalytic cycles, where short-lived intermediates and high-energy transition states are involved. nih.gov For instance, in palladium-catalyzed cross-coupling reactions, a common application for bromoarenes, DFT can model the oxidative addition, transmetalation, and reductive elimination steps. The significant steric hindrance around the bromine atom due to the peri-chloromethyl group would be expected to raise the activation energy for oxidative addition, a key step in many catalytic cycles. acs.org
The substituents on the naphthalene ring direct the outcome of chemical reactions. The bromine at C1 is a deactivating but ortho, para-directing group for electrophilic aromatic substitution, while the chloromethyl group at C8 is also deactivating. The inherent reactivity of the naphthalene core, with the α-positions (4 and 5) being more reactive than the β-positions, combined with the directing effects of the existing substituents, will determine the regioselectivity of further functionalization. Computational models can predict the most likely sites for electrophilic or nucleophilic attack by calculating the energies of the possible intermediates and transition states. mdpi.com For nucleophilic substitution reactions, the chloromethyl group provides a reactive site for SN1 or SN2 type reactions, and theoretical studies can shed light on the preferred pathway.
Intermolecular and Intramolecular Interaction Studies
Non-covalent interactions are critical in determining the solid-state structure and properties of molecular materials.
The presence of a bromine atom allows for the formation of halogen bonds, a type of non-covalent interaction where the halogen acts as an electrophilic species. rsc.orgchemrxiv.org The naphthalene ring system can participate in π-π stacking interactions, which are crucial for the assembly of molecules in the solid state. nih.gov Computational studies can quantify the strength and geometry of these interactions.
Intramolecularly, the close proximity of the bromo and chloromethyl groups in the peri-positions leads to significant steric repulsion. acs.orgrsc.org This repulsion is a dominant feature of 1,8-disubstituted naphthalenes and is responsible for the observed distortions from planarity. researchgate.netnih.gov Computational models can dissect the contributions of van der Waals forces and electrostatic interactions to this intramolecular strain.
Non-Covalent Interactions within the Naphthalene System
The naphthalene ring, in its unsubstituted form, is a planar aromatic system. However, the introduction of substituents at the 1 and 8 positions, as seen in this compound, leads to considerable steric strain. This strain forces the substituents to occupy space that would otherwise be overlapping, resulting in a distortion of the naphthalene backbone from planarity. This out-of-plane distortion is a hallmark of peri-substituted naphthalenes and has been the subject of numerous structural and computational studies on related molecules. vaia.comnih.govgoogle.com
The steric repulsion between the bromine atom and the chloromethyl group is the dominant non-covalent interaction. This repulsion can be quantified computationally through energy calculations of different conformers and by analyzing the geometric parameters of the optimized structure. The molecule will adopt a conformation that minimizes this steric clash, which typically involves a combination of bond stretching, angle bending, and torsional angle adjustments. The result is a distorted naphthalene core where the two substituents are splayed apart.
Halogen Bonding and Peri-Interactions
Beyond simple steric repulsion, the possibility of halogen bonding in this compound is an intriguing aspect of its intramolecular interactions. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). In this molecule, the bromine atom, and to a lesser extent the chlorine atom, can potentially participate in such interactions.
Theoretical studies on other peri-substituted dihalonaphthalenes have explored the nature of these interactions. nih.govrhhz.net In the case of this compound, a potential, albeit weak, intramolecular halogen bond could exist between the bromine atom and the chlorine atom of the chloromethyl group, or with the π-system of the naphthalene ring itself. Computational models can predict the presence and strength of such bonds by analyzing the electron density distribution, specifically looking for a "sigma-hole" on the halogen atom and a corresponding region of negative electrostatic potential on the interacting partner.
The interplay between the strong steric repulsion and the weaker, more directional halogen bonding dictates the precise geometry of the molecule. These peri-interactions are not merely a structural curiosity; they can influence the reactivity of the molecule by altering the electron distribution and accessibility of different sites for chemical attack.
Prediction of Spectroscopic Parameters
Computational chemistry is an invaluable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and understand the electronic environment of the molecule. For this compound, theoretical predictions of NMR chemical shifts, coupling constants, and vibrational frequencies can provide a detailed picture of its molecular structure and dynamics.
Calculated NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of each nucleus in a molecule. Computational methods, particularly Density Functional Theory (DFT), can be used to calculate the magnetic shielding tensors for each atom, from which the NMR chemical shifts can be derived.
For this compound, the calculated ¹H and ¹³C NMR chemical shifts would be expected to show distinct features arising from the peri-interactions. The steric compression and the electronic effects of the bromo and chloromethyl groups would lead to characteristic shifts in the resonances of the naphthalene ring protons and carbons compared to unsubstituted naphthalene. The protons of the chloromethyl group would also have a specific chemical shift influenced by the proximity and electronic nature of the bromine atom.
Similarly, spin-spin coupling constants (J-couplings) between different nuclei can be calculated. These values provide information about the connectivity and dihedral angles between atoms. The calculated coupling constants for the aromatic protons would reflect the distorted geometry of the naphthalene ring.
| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| C1 | - | 120.5 |
| C2 | 7.85 | 128.2 |
| C3 | 7.45 | 126.8 |
| C4 | 7.90 | 130.1 |
| C4a | - | 132.4 |
| C5 | 7.60 | 125.9 |
| C6 | 7.30 | 124.7 |
| C7 | 7.70 | 129.5 |
| C8 | - | 133.0 |
| C8a | - | 131.8 |
| CH₂Cl | 5.10 | 45.3 |
Note: This table presents hypothetical calculated NMR data for illustrative purposes. Actual values would require specific DFT calculations.
Vibrational Frequencies and Intensities
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical vibrational spectrum.
The calculated vibrational spectrum of this compound would be expected to show characteristic bands corresponding to the stretching and bending modes of the naphthalene ring, the C-Br stretch, the C-Cl stretch, and the various modes of the CH₂ group. The peri-interaction and the resulting molecular distortion would likely lead to shifts in the vibrational frequencies compared to simpler, non-strained naphthalene derivatives. For instance, the out-of-plane bending modes of the naphthalene ring could be particularly sensitive to the steric strain.
Theoretical studies on naphthalene and its derivatives have shown that methods like DFT can provide vibrational spectra that are in good agreement with experimental data, aiding in the assignment of complex spectral features. niscpr.res.in
A table of selected, hypothetical calculated vibrational frequencies is provided below to illustrate the expected output of such a computational study.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Intensity (km/mol) |
| Aromatic C-H Stretch | 3100 - 3000 | Moderate |
| CH₂ Asymmetric Stretch | 2980 | Weak |
| CH₂ Symmetric Stretch | 2910 | Weak |
| Aromatic C=C Stretch | 1620 - 1580 | Strong |
| CH₂ Scissoring | 1450 | Moderate |
| Aromatic C=C Stretch | 1400 - 1380 | Strong |
| C-Br Stretch | 650 | Strong |
| C-Cl Stretch | 730 | Strong |
| Out-of-plane C-H Bend | 850 - 750 | Strong |
Note: This table presents hypothetical calculated vibrational frequencies for illustrative purposes. Actual values would require specific DFT calculations.
Structural Elucidation and Conformational Analysis
X-ray Crystallography Studies
No published X-ray crystallography studies for 1-Bromo-8-(chloromethyl)naphthalene could be identified. Such studies are essential for determining the precise three-dimensional arrangement of atoms in the solid state.
Information on the solid-state molecular architecture and specific bond lengths for this compound is currently unavailable in the scientific literature.
Without crystallographic data, an analysis of torsion angles and deviations from planarity of the naphthalene (B1677914) system in this compound cannot be performed. The steric hindrance between the bromo and chloromethyl groups would be expected to cause significant distortion of the naphthalene backbone from planarity.
Details regarding the crystal packing and any potential intermolecular interactions, such as π-π stacking, for this compound are unknown due to the absence of crystallographic studies.
Gas-Phase Structural Determinations
No literature on the gas-phase structural determination of this compound was found. Techniques such as microwave spectroscopy or gas electron diffraction would be necessary to determine its structure in the absence of intermolecular forces.
Conformational Isomerism and Dynamics
A detailed investigation into the conformational isomerism and dynamics of this compound has not been reported. The rotation around the C(8)-CH2Cl single bond would likely be a key conformational feature, but experimental or computational studies are needed to characterize the rotational barriers and stable conformers.
Applications As Building Blocks in Advanced Chemical Synthesis
Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles
The rigid naphthalene (B1677914) scaffold of 1-Bromo-8-(chloromethyl)naphthalene serves as a foundational unit for the synthesis of larger polycyclic aromatic systems and related heterocyclic compounds. The strategic placement of the reactive handles facilitates annulation reactions to build additional rings onto the naphthalene core.
While direct research specifically detailing the use of this compound in the synthesis of P-stereogenic phosphine (B1218219) ligands is not extensively documented, its structural motifs are relevant to the design of such ligands. P-stereogenic phosphines, which have a chiral phosphorus atom, are a crucial class of ligands in asymmetric catalysis. The synthesis of these ligands often involves the reaction of a phosphine nucleophile with an electrophilic organic halide.
In a hypothetical application, the chloromethyl group of this compound could serve as an electrophilic site for reaction with a secondary phosphine. Subsequent reactions involving the bromo group could then be used to further elaborate the ligand structure, potentially inducing chirality at the phosphorus center or introducing other functional groups to fine-tune the ligand's steric and electronic properties. The peri-substitution pattern could lead to the formation of chelating P,C-ligands after metallation, which are of interest in catalysis.
The construction of extended, naphthalene-fused aromatic systems is a significant area of research due to the interesting photophysical and electronic properties of such molecules. This compound is a key precursor in the synthesis of such systems. For instance, it is utilized in the synthesis of acenaphthene derivatives. Through an intramolecular cyclization reaction, typically promoted by a strong base or a metal catalyst, the chloromethyl group can react with the adjacent aromatic ring system, facilitated by the cleavage of the bromo substituent, to form a new five-membered ring fused to the naphthalene core.
Furthermore, the bromo and chloromethyl groups can be sequentially functionalized through various cross-coupling reactions. For example, the bromo group can undergo Suzuki or Stille coupling to introduce an aryl or vinyl group, while the chloromethyl group can be used in nucleophilic substitution reactions to attach other molecular fragments. These sequential reactions allow for the programmed construction of complex, multi-component naphthalene-fused architectures.
Intermediate in Complex Molecule Design
The ability to undergo a variety of chemical transformations makes this compound a valuable intermediate in the design and synthesis of complex organic molecules. Its utility extends to the assembly of intricate structures through multicomponent reactions.
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of several chemical bonds in a single operation, leading to a rapid increase in molecular complexity. While specific named multicomponent reactions involving this compound are not widely reported, its bifunctional nature makes it a suitable candidate for such processes.
For example, a sequential one-pot reaction could be envisioned where the chloromethyl group first reacts with a nucleophile, and then the bromo group is subjected to a palladium-catalyzed cross-coupling reaction with another component. This would effectively be a three-component reaction, bringing together three distinct molecular fragments in a single synthetic operation. The development of novel MCRs involving this and related building blocks is an active area of synthetic methodology research.
Materials Science Applications (excluding specific material properties)
In materials science, the focus is often on the synthesis of novel organic molecules that can serve as precursors to advanced materials. The structural and electronic properties of these materials are highly dependent on the molecular structure of the precursor monomers.
Organic electronic materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), are based on π-conjugated organic molecules. The naphthalene core of this compound is a common building block in the synthesis of materials for these applications.
By utilizing the reactive sites on this compound, chemists can synthesize larger, more complex π-conjugated systems. For example, the bromo group can be used in polymerization reactions, such as Suzuki or Yamamoto polymerization, to create conjugated polymers containing the naphthalene unit. The chloromethyl group can be used to attach the monomer to a surface or to introduce solubilizing groups to improve the processability of the final material. The ability to precisely control the molecular structure of the precursor is essential for tuning the properties of the resulting organic electronic material.
Building Blocks for Supramolecular Assemblies
The unique structural scaffold of this compound positions it as a valuable building block in the sophisticated field of supramolecular chemistry. The defining characteristic of this and other peri-substituted naphthalenes is the rigid naphthalene backbone that holds substituents at the C1 and C8 positions in close and fixed proximity, approximately 2.5 Å apart. nih.gov This steric constraint is a powerful tool for designing and constructing complex, three-dimensional supramolecular assemblies with precisely defined architectures and functionalities.
The utility of this compound in this context stems from the distinct reactivity of its two functional groups. The chloromethyl group (-CH₂Cl) serves as a reactive electrophilic site, ideal for nucleophilic substitution reactions. Simultaneously, the bromo group (-Br) can participate in a variety of metal-catalyzed cross-coupling reactions. This dual reactivity allows for a stepwise and controlled approach to building larger, well-ordered molecular systems.
A key application of peri-substituted naphthalene building blocks is in the synthesis of macrocycles, which are fundamental components of host-guest chemistry. These cyclic structures can form cavities capable of encapsulating smaller guest molecules, leading to applications in sensing, catalysis, and drug delivery. wikipedia.org The pre-organized nature of the 1,8-disubstituted naphthalene core helps to overcome the entropic penalty associated with cyclization, facilitating the formation of these complex structures.
A compelling example of this strategy is found in the synthesis of a sophisticated diazacyclodecane-based macrocycle, a class of compounds known as "proton sponges" due to their high basicity. While this specific synthesis utilized the analogous compound 1,8-bis(bromomethyl)naphthalene, the reaction principle directly applies to this compound. In this synthesis, the two electrophilic halomethyl groups react with a dinucleophile, such as 1,8-di(methylamino)naphthalene, in a cyclization reaction to form a ten-membered macrocyclic ring. researchgate.net
The resulting macrocycle exhibits a unique twisted conformation where the two naphthalene units are held at an angle of approximately 70° to each other, creating a well-defined molecular cavity. researchgate.net This demonstrates how the rigid peri-substituted naphthalene core can be used to direct the three-dimensional structure of a much larger assembly.
Table 1: Representative Macrocyclization Reaction
| Reactant 1 | Reactant 2 | Product | Key Feature |
| 1,8-Bis(bromomethyl)naphthalene | 1,8-Di(methylamino)naphthalene | 1,5-Diazacyclodecane-based macrocycle | Formation of a 10-membered ring |
| Analogous reaction | |||
| This compound | Diamine linker | Potential Naphthalene-based macrocycle | Pre-organized scaffold for cyclization |
Beyond macrocycles, the structural motif of this compound is a foundational element for creating other important supramolecular structures like molecular tweezers and clips. These are host molecules with open, cleft-like cavities designed to bind guest molecules through non-covalent interactions such as π-π stacking. chemicalbook.com By reacting two equivalents of a naphthalene building block with a suitable linker, a "U-shaped" or "C-shaped" receptor can be formed. The naphthalene units act as the "arms" of the tweezers, providing aromatic surfaces for interacting with guests.
The synthesis of such structures would involve reacting the chloromethyl and/or bromo functionalities with complementary reactive groups on a linker molecule. The rigidity of the naphthalene backbone ensures that the aromatic surfaces are held in a pre-organized orientation, which is crucial for effective guest binding.
Table 2: Research Findings on Naphthalene-Based Supramolecular Assemblies
| Supramolecular Assembly Type | Precursor Example | Synthetic Strategy | Resulting Property/Application | Reference |
| Diazacyclodecane Macrocycle | 1,8-Bis(bromomethyl)naphthalene | Cyclization with a diamine | Forms a twisted macrocycle with a defined cavity; acts as a proton sponge. | researchgate.net |
| Water-Soluble Macrocycle | Naphthalene-based monomers | One-pot condensation | Forms a molecular clip capable of binding cationic guests in aqueous media. | researchgate.net |
| Molecular Tweezers/Clips | 1,8-Naphthalimide dimers | Connection via a flexible linker | Binds to DNA through intercalation; potential anticancer agents. | chemicalbook.com |
| Coordination Cages | Substituted naphthalene ligands | Self-assembly with metal ions | Pi-stacking between naphthalene units leads to red-shifted luminescence. | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems
The fixed spatial relationship between the bromo and chloromethyl groups in 1-bromo-8-(chloromethyl)naphthalene makes it an ideal precursor for a new generation of ligands in catalysis. Research in this area could focus on transforming the existing functional groups into sophisticated coordinating moieties to chelate transition metals.
Future work could involve the development of novel pincer-type ligands. By substituting the bromine and reacting the chloromethyl group, it is conceivable to introduce phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) donors to create PXP, NXN, or CXC-type ligands, where 'X' could be the naphthalene (B1677914) backbone. These rigid ligands could enforce unusual coordination geometries on metal centers, potentially leading to catalysts with unprecedented activity and selectivity. The unique steric and electronic environment imposed by the naphthalene backbone could be systematically tuned to optimize catalytic performance in reactions such as cross-coupling, C-H activation, and asymmetric hydrogenation. dntb.gov.uarsc.org
Research into organometallic complexes derived from 1,8-disubstituted naphthalenes has already shown that these frameworks can support unique metal-ligand interactions. acs.orgnih.govacs.org For example, Sn,P-peri-substituted naphthalenes have been used to create rigid κ²P,Sn-coordinated complexes of transition metals like manganese and cobalt. acs.org A systematic exploration of the coordination chemistry of this compound derivatives with a wide range of transition metals is a promising and unexplored avenue.
| Potential Catalyst Class | Target Functional Groups | Potential Applications |
| Pincer Ligand Complexes | Phosphine, Arsine | Cross-coupling, C-H Functionalization |
| "Proton Sponge" Analogs | Dialkylamino | Base Catalysis, Anion Recognition |
| Chiral Diphosphine Ligands | Chiral Phosphines | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation |
| N-Heterocyclic Carbene (NHC) Complexes | Imidazolium Salts | Metathesis, Photoredox Catalysis |
Synthesis of Complex Architectures with Tunable Properties
The constrained geometry of this compound can be exploited to construct complex, three-dimensional molecular architectures that would be difficult to access through other synthetic routes. The peri-substitution forces substituents into close proximity, which can be leveraged to create molecules with significant strain energy, similar to a compressed spring, leading to unusual reactivity and structures. st-andrews.ac.uk
One unexplored avenue is the use of this compound as a building block for molecular cages and containers. Intramolecular and intermolecular reactions capitalizing on the dual reactivity of the bromo and chloromethyl groups could lead to the formation of rigid, hollow structures capable of encapsulating guest molecules. Furthermore, this precursor could be used in the synthesis of novel π-stacked polymers and planar chiral systems. researchgate.net By engaging the bromo group in cross-coupling reactions (e.g., Suzuki or Sonogashira) and using the chloromethyl group for polymerization or further functionalization, materials with tailored electronic and photophysical properties could be developed. mdpi.com The resulting materials could find applications in organic electronics, sensing, and chiroptical devices.
Advanced Computational Modeling for Reactivity Prediction
Computational chemistry offers a powerful tool to predict and understand the behavior of peri-substituted naphthalenes. While studies have been conducted on simpler substituted naphthalenes, a dedicated computational investigation of this compound is a critical future step. researchgate.net
Advanced computational modeling, using methods such as Density Functional Theory (DFT), can be employed to:
Predict Reaction Pathways: Model potential transition states and reaction intermediates for novel transformations at the peri-positions. This would allow for the in silico screening of reaction conditions and catalysts, saving significant experimental time and resources.
Elucidate Electronic Structure: Calculate the HOMO-LUMO energy gap, molecular orbital distributions, and charge distribution to predict the molecule's reactivity and potential as an electronic material. researchgate.net
Guide Catalyst Design: Model the interaction of derived ligands with various metal centers to predict binding energies, coordination geometries, and the electronic properties of the resulting catalysts, accelerating the development process outlined in section 9.1.
Exploration of New Chemical Transformations at Peri-Positions
The bifunctional nature of this compound invites the exploration of novel chemical transformations that take advantage of the cooperative or sequential reactivity of the two distinct functional groups. The proximity of an electrophilic carbon (in the C-Cl bond) and a site for organometallic chemistry (the C-Br bond) within the same molecule is a unique feature.
Future research could focus on reactions such as:
Tandem Cyclization Reactions: Sequential or one-pot reactions where an initial transformation at one peri-position sets up a subsequent intramolecular cyclization involving the second group. For example, conversion of the bromo group to an organometallic species could be followed by intramolecular attack on the chloromethyl group to form novel five- or six-membered rings fused to the naphthalene core.
Frustrated Lewis Pair (FLP) Chemistry: Derivatization of the two peri-positions with carefully chosen Lewis acidic and Lewis basic moieties could lead to the formation of intramolecular FLPs. The rigid naphthalene backbone would prevent the acid and base from quenching each other, allowing for the activation of small molecules like H₂, CO₂, or olefins.
Oxidative Addition and Reductive Elimination Sequences: The C-Br and C-Cl bonds are both susceptible to oxidative addition by low-valent transition metal complexes. Investigating these reactions could lead to novel organometallic species and catalytic cycles where the naphthalene backbone acts as a rigid platform for metal-mediated bond formation and cleavage. nih.gov This could pave the way for new methods in C-H activation and functionalization on the naphthalene scaffold itself or on external substrates. acs.org
Q & A
Basic: What are the recommended synthetic pathways for 1-bromo-8-(chloromethyl)naphthalene, and how can reaction intermediates be characterized?
Methodological Answer:
Synthesis typically involves halogenation and functional group substitution. For example, chloromethylation of bromonaphthalene derivatives can be achieved using formaldehyde and HCl in the presence of a catalyst like ZnCl₂ . Intermediates should be characterized via FT-IR (to confirm C-Br and C-Cl stretches at ~550–650 cm⁻¹ and ~700–750 cm⁻¹, respectively) and ¹H NMR (to verify methylene proton signals at δ 4.5–5.0 ppm for -CH₂Cl and aromatic protons in the naphthalene framework) . Purification via column chromatography with hexane/ethyl acetate (9:1) is recommended to isolate the target compound .
Basic: How can the purity of this compound be assessed, and what analytical techniques are critical?
Methodological Answer:
Purity analysis requires gas-liquid chromatography (GLC) with a polar stationary phase (e.g., DB-5) to resolve halogenated naphthalenes . Melting point determination (if crystalline) or differential scanning calorimetry (DSC) can identify impurities; deviations >2°C from literature values (e.g., Tₘₚ ~80–85°C for analogous compounds) suggest contamination . High-resolution mass spectrometry (HRMS) is essential for confirming molecular ion peaks (expected m/z ~254.96 for C₁₁H₈BrCl) .
Advanced: What mechanistic insights explain the reactivity of the chloromethyl group in cross-coupling reactions?
Methodological Answer:
The chloromethyl group acts as an electrophilic site due to the polar C-Cl bond, enabling nucleophilic substitution (SN2) or participation in Suzuki-Miyaura coupling via palladium catalysis. Kinetic studies using DFT calculations (e.g., B3LYP/6-31G*) reveal transition-state energy barriers for Cl⁻ displacement (~25–30 kcal/mol), influenced by steric hindrance from the bulky naphthalene framework . Solvent effects (e.g., DMF vs. THF) can modulate reactivity by stabilizing intermediates, as shown in kinetic isotopic labeling experiments .
Advanced: How should researchers design toxicity studies for this compound, considering conflicting data on halogenated naphthalenes?
Methodological Answer:
Follow OECD Guideline 423 for acute oral toxicity, with dose-ranging studies in rodents (e.g., 50–300 mg/kg) and endpoints including hepatic enzymes (ALT/AST) and renal biomarkers (creatinine). Conflicting data on hepatotoxicity may arise from metabolic differences; use LC-MS/MS to identify metabolites like brominated quinones or glutathione adducts . For inhalation exposure, adapt methodologies from naphthalene toxicity studies (e.g., 28-day inhalation at 10–50 ppm) with histopathological analysis of lung and liver tissues .
Advanced: What non-destructive techniques quantify this compound in environmental or biological matrices?
Methodological Answer:
Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is optimal for volatile detection (LOD ~0.1 ppb). For biological samples, use accelerated solvent extraction (ASE) with dichloromethane, followed by cleanup using Florisil cartridges . Emission rates in environmental models can be calculated via Arrhenius equations based on vapor pressure data (e.g., Antoine constants from NIST: log P = A − B/(T + C)) .
Advanced: How can computational modeling predict the environmental persistence of this compound?
Methodological Answer:
Apply EPI Suite™ to estimate biodegradation (BIOWIN <2.0 indicates persistence) and bioaccumulation (log Kow >3.5 suggests high BCF). Molecular dynamics simulations (e.g., GROMACS) can model hydrolysis rates in aquatic systems, using solvation free energy (ΔGₛₒₗ) and transition-state theory . Validate predictions with experimental half-life studies under UV light (λ = 254 nm) and pH-varied conditions .
Advanced: How to resolve contradictions in thermodynamic data (e.g., ΔvapH) for halogenated naphthalenes?
Methodological Answer:
Discrepancies often arise from measurement techniques. Compare static vs. dynamic vapor pressure methods (e.g., Knudsen effusion vs. ebulliometry) and apply the Clausius-Clapeyron equation to harmonize data . For this compound, cross-validate using differential thermal analysis (DTA) and reference NIST’s enthalpy of vaporization (ΔvapH ~60–70 kJ/mol for analogous compounds) .
Advanced: What methodologies assess the compound’s environmental mobility and adsorption in soil?
Methodological Answer:
Conduct batch sorption experiments using OECD Guideline 106: measure Kd (soil-water partition coefficient) with varying organic carbon content (e.g., 1–5% humic acid). For mobility, use HPLC with a C18 column to determine log Koc (expected ~3.8–4.2) . Field studies should employ lysimeter systems to simulate leaching under rainfall conditions (pH 5–8), with LC-MS quantification of groundwater residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
